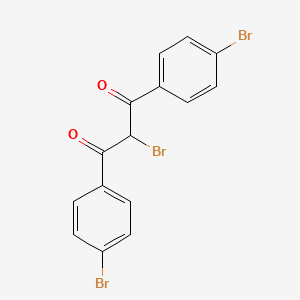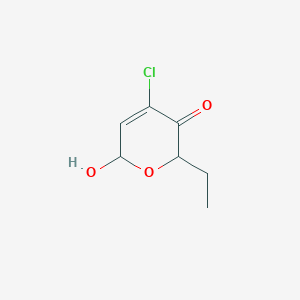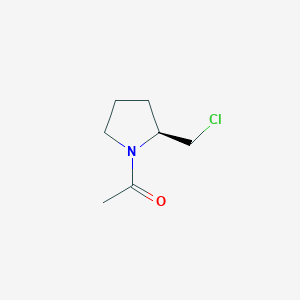
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone
説明
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone, also known as CMA or ketone, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
作用機序
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone binds to DATs and inhibits their function, leading to an increase in dopamine levels in the brain. DATs are responsible for the reuptake of dopamine from the synaptic cleft, which is essential for the regulation of dopamine signaling. By inhibiting DATs, 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone disrupts this process and increases the concentration of dopamine in the synaptic cleft. This effect has been shown to enhance dopamine signaling and produce behavioral effects similar to those of drugs of abuse.
Biochemical and Physiological Effects:
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. These effects are similar to those produced by drugs of abuse, such as cocaine and amphetamines. 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has also been shown to produce rewarding effects in animal models, indicating its potential for abuse liability.
実験室実験の利点と制限
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects are well understood. 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone is also relatively easy to synthesize and is commercially available. However, 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has several limitations, including its potential for abuse liability and its lack of selectivity for DATs. 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has also been shown to produce toxic effects at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone. One direction is the development of new drugs that target DATs for the treatment of neurological and psychiatric disorders. By modifying the structure of 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone, researchers can create new compounds that have improved pharmacological properties and reduced side effects. Another direction is the use of 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone as a tool to study the function of DATs in the brain. By studying the effects of 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone on dopamine signaling, researchers can gain a better understanding of the role of DATs in normal and pathological conditions. Finally, the use of 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems in the brain.
科学的研究の応用
1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has been extensively studied for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone is used as a tool to study the function of dopamine transporters (DATs) in the brain. 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone binds to DATs and inhibits their function, leading to an increase in dopamine levels in the brain. This effect has been used to study the role of DATs in drug addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone is used as a reference compound to evaluate the potency and selectivity of new DAT inhibitors. 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone has a high affinity for DATs and is commonly used as a standard to compare the affinity of other compounds. This allows researchers to identify new compounds that may be more effective and selective than 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone.
In medicinal chemistry, 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone is used as a starting point for the development of new drugs that target DATs. By modifying the structure of 1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone, researchers can create new compounds that have improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
特性
IUPAC Name |
1-[(2S)-2-(chloromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMGVXJCLACEGS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



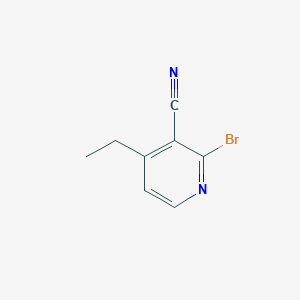
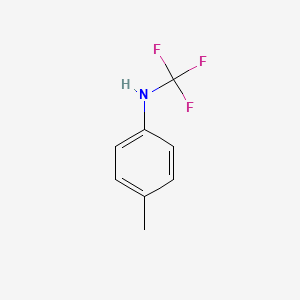

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B3277456.png)
![N,N-dimethylbenzo[d]thiazole-2-sulfonamide](/img/structure/B3277462.png)
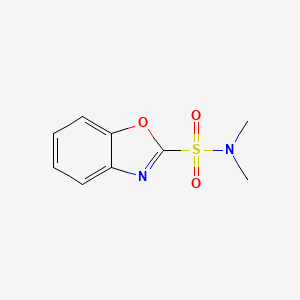
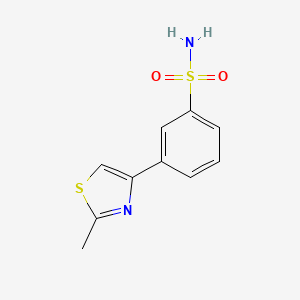
![[2-(1,3-Dioxoisoindol-2-yl)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B3277471.png)

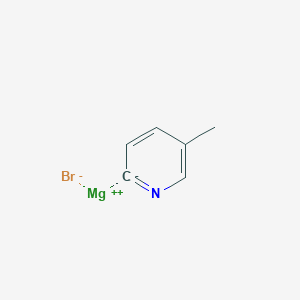
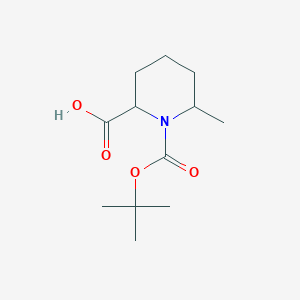
![(1S)-N,N-Dimethyl-1-[2-(diphenylphosphino)phenyl]ethanamine](/img/structure/B3277529.png)
